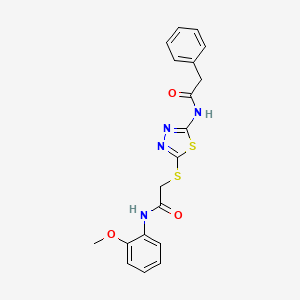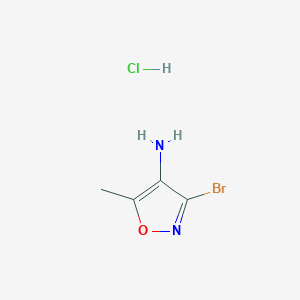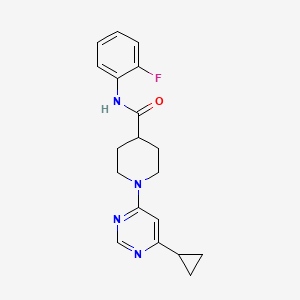
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide, also known as Memantine, is a medication used to treat moderate to severe Alzheimer's disease. It works by blocking the action of a chemical in the brain called glutamate, which is involved in learning and memory. Memantine is a unique drug in that it is not a cholinesterase inhibitor like other Alzheimer's drugs, such as donepezil and rivastigmine.
Mechanism of Action
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide works by blocking the action of glutamate, a chemical in the brain that is involved in learning and memory. Glutamate is released by neurons and binds to N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning. In Alzheimer's disease, there is an overactivation of NMDA receptors, which can lead to neuronal damage and cell death. This compound blocks the excessive activation of NMDA receptors, protecting neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and delay the progression of Alzheimer's disease. It has also been shown to have neuroprotective effects and improve synaptic plasticity. This compound has a long half-life and is well-tolerated by patients, with few side effects.
Advantages and Limitations for Lab Experiments
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and is selective for NMDA receptors, making it a useful tool for studying glutamate signaling in the brain. This compound is also readily available and has been extensively studied, making it a reliable tool for research. However, this compound has limitations in that it is not specific to a particular subtype of NMDA receptor and can affect other neurotransmitter systems, such as serotonin and dopamine.
Future Directions
There are several future directions for (3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide research. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. This compound has also been studied for its potential use in treating depression and anxiety. Another area of interest is developing more selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors, which could lead to more effective treatments for neurological disorders. Additionally, this compound could be used in combination with other drugs, such as cholinesterase inhibitors, to improve cognitive function in Alzheimer's patients.
Synthesis Methods
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide is synthesized through a multi-step process starting with 1-adamantylamine. The amine is protected with a tert-butyloxycarbonyl (Boc) group and then reacted with 2-bromo-3'-fluoropropiophenone to form the intermediate. The intermediate is then reacted with 2-(benzofuran-2-yl)ethylamine to form the final product, this compound.
Scientific Research Applications
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide has been extensively studied for its use in treating Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in patients with moderate to severe Alzheimer's. This compound has also been studied for its potential use in treating other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c24-21(22-12-15-8-16(13-22)10-17(9-15)14-22)23-7-3-5-19-11-18-4-1-2-6-20(18)25-19/h1-2,4,6,11,15-17H,3,5,7-10,12-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQLEJBBYCDVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamido)benzoate](/img/structure/B2971354.png)
![Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B2971356.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2971358.png)


![1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2971365.png)

![2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2971367.png)
![N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2971368.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2971372.png)
![N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide](/img/structure/B2971373.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2971375.png)